
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole, also known as MBT, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of benzothiazole derivatives, which have been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole is not fully understood, but several studies have suggested that it may act by inhibiting key enzymes involved in the progression of cancer and Alzheimer's disease. Additionally, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been found to activate certain signaling pathways that are involved in the regulation of glucose metabolism.
Efectos Bioquímicos Y Fisiológicos
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been found to possess several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of glucose metabolism. Additionally, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole for lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole is its relatively low solubility in water, which may limit its applicability in certain experimental settings.
Direcciones Futuras
There are several future directions that could be pursued in the study of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole. One potential area of research is the development of more efficient synthesis methods for 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole, which could increase its accessibility and applicability in research. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole, which could provide insights into its potential therapeutic applications. Furthermore, studies are needed to investigate the potential synergistic effects of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole with other compounds, which could enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole can be achieved through several methods, including the reaction of 2-aminobenzenethiol with 3-methyl-2-butanone in the presence of a strong acid catalyst. This reaction results in the formation of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole as a yellow crystalline solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been extensively studied for its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Several studies have reported that 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole possesses significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been found to inhibit the formation of amyloid-beta plaques, which are believed to be responsible for the development of Alzheimer's disease. Furthermore, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been shown to possess hypoglycemic activity, making it a potential candidate for the treatment of diabetes.
Propiedades
Número CAS |
104169-07-5 |
|---|---|
Nombre del producto |
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole |
Fórmula molecular |
C15H23NS |
Peso molecular |
249.4 g/mol |
Nombre IUPAC |
2-heptan-3-yl-3-methyl-2H-1,3-benzothiazole |
InChI |
InChI=1S/C15H23NS/c1-4-6-9-12(5-2)15-16(3)13-10-7-8-11-14(13)17-15/h7-8,10-12,15H,4-6,9H2,1-3H3 |
Clave InChI |
KRQGGVCQVXLFFR-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C1N(C2=CC=CC=C2S1)C |
SMILES canónico |
CCCCC(CC)C1N(C2=CC=CC=C2S1)C |
Sinónimos |
Benzothiazole, 2-(1-ethylpentyl)-2,3-dihydro-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



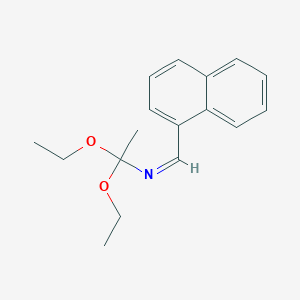

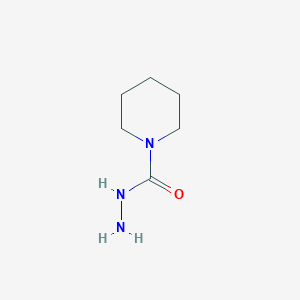
![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)

![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)
![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)

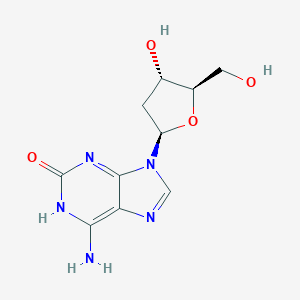

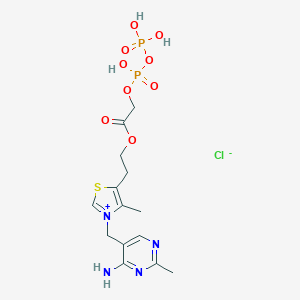

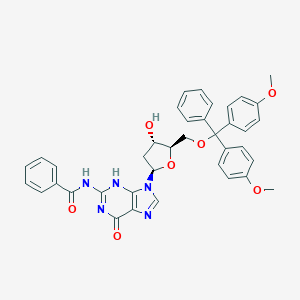
![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)